![molecular formula C22H18ClN3O3S B2974083 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide CAS No. 1105222-53-4](/img/structure/B2974083.png)
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Design and Anticancer Properties : A study reported the synthesis of a compound closely related to the specified molecule. This compound exhibited significant anticancer activity against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer, demonstrating promising applications in cancer treatment (Huang et al., 2020).
Antimicrobial Activity
- Synthesis for Antimicrobial Use : A different study focused on the synthesis of similar pyrimidinone derivatives, which were then evaluated for their antimicrobial properties. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
- Novel Rhodanine Derivatives : In a related research, new N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were synthesized. These showed potent antibacterial activity against E. coli, B. subtilis, and other bacteria, as well as antifungal potency against various fungi (Kerru et al., 2019).
Other Applications
- Synthesis for Chemical Reactivity Studies : Another study described the chemical behavior and synthesis of a closely related compound. This research explored the potential of these compounds in constructing various nitrogen heterocyclic compounds, which could have diverse applications in chemical research (Farouk et al., 2021).
Mechanism of Action
Target of Action
The compound contains a thieno[3,2-d]pyrimidin-4-one moiety, which is a heterocyclic system known to exhibit a wide range of biological activities . This suggests that the compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities , suggesting that they might interact with pathways related to cell growth, immune response, inflammation, and pain perception.
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-29-17-4-2-3-14(9-17)10-24-19(27)11-26-13-25-20-18(12-30-21(20)22(26)28)15-5-7-16(23)8-6-15/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPYFYPTIQPWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide |
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